tert-Butyl acrylate

Descripción general

Descripción

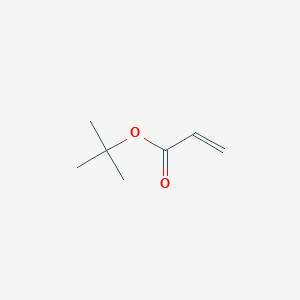

tert-Butyl acrylate (tBA) is an acrylic acid ester with the chemical formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It features a bulky tert-butyl group (–C(CH₃)₃) attached to the acrylate backbone, which significantly influences its physicochemical properties. Structurally, the tert-butyl group introduces steric hindrance, reducing molecular packing and increasing free volume in polymer matrices . This results in lower glass transition temperatures (Tg) and enhanced hydrophobicity compared to linear acrylates like ethyl acrylate (EA) or methyl acrylate (MA) .

tBA is widely used in coatings, adhesives, and specialty polymers due to its ability to balance flexibility, weather resistance, and optical clarity . Industrially, it is produced by companies such as BASF, Jiangsu Baicheng Chemical, and Leping Qike Chemical, with global market applications spanning organic synthesis and paper coatings . Safety protocols emphasize its flammability (flash point: 31.6°C), acute toxicity, and need for UV stabilization to prevent hazardous polymerization .

Métodos De Preparación

Acid-Catalyzed Addition in Microchannel Reactors

The most significant innovation in tert-butyl acrylate synthesis involves the use of microchannel reactors to facilitate the exothermic addition of acrylic acid to isobutene. This method, detailed in Patent CN110950760B, employs p-toluenesulfonic acid as a catalyst and leverages the enhanced mass and heat transfer capabilities of microreactors .

Reaction Mechanism and Catalytic System

The reaction proceeds via acid-catalyzed Markovnikov addition, where isobutene reacts with acrylic acid to form this compound. p-Toluenesulfonic acid serves as a Bronsted acid catalyst, protonating the double bond of isobutene to generate a carbocation intermediate. This intermediate subsequently reacts with the nucleophilic acrylic acid, followed by deprotonation to yield the ester . The catalyst concentration is critical: a mass ratio of 1:0.005–0.03 (acrylic acid to catalyst) ensures optimal activity without promoting side reactions like oligomerization .

Microreactor Design and Process Parameters

The microchannel reactor system comprises a T-shaped mixing module and a reinforced straight-pipe reaction channel (3–8 mm diameter). Key parameters include:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Temperature (°C) | 45 | 40 |

| Pressure (MPa) | 0.4 | 0.6 |

| Residence time (min) | 45 | 30 |

| Acrylic acid:isobutene | 0.95:1 | 1.20:1 |

| Conversion (%) | 97.47 | 98.29 |

| Selectivity (%) | 98.12 | 98.05 |

Table 1: Performance of microreactor configurations under varying conditions .

The compact design eliminates mixing inefficiencies inherent in batch reactors, enabling precise temperature control and rapid quenching of reactions. This minimizes thermal degradation and byproduct formation, which are common in traditional fixed-bed reactors .

Análisis De Reacciones Químicas

Polymerization Reactions

-

Atom Transfer Radical Polymerization (ATRP): TBA can undergo ATRP using a CuBr/PMDETA catalyst system . The addition of a solvent can create a homogeneous catalytic system. Unlike methyl or n-butyl acrylate, TBA polymerization necessitates a solvent to decrease the polymerization rate and produce materials with low polydispersity . Phenylhydrazine (PH) addition to the ATRP of this compound can lead to deviations in reaction kinetics, yielding pTBA with varying dispersities .

-

Anionic Polymerization: Anionic polymerization of TBA can be achieved with n-butyllithium in tetrahydrofuran at -78°C if the monomer is carefully purified . Propagation proceeds through a living mechanism, although side reactions may occur during initiation. The resulting polymer can be hydrolyzed with hydrobromic acid without degradation .

-

Ring-Expansion RAFT Polymerization (RE-RAFT): TBA can be used in RE-RAFT polymerization with a cyclic trithiocarbonate derivative (CTTC) to synthesize cyclic polymers . The reaction involves an induction phase, followed by a linear relationship in the first-order kinetic plot, indicating a controlled polymerization process.

Deprotection/Hydrolysis Reactions

-

Conversion to Poly(acrylic acid) (pAA): pTBA can be de-esterified into pAA under acidic conditions . A mild method involves using a slight excess of HCl in hexafluoroisopropanol (HFIP) at room temperature, which rapidly and quantitatively cleaves tert-butyl groups, yielding pAA free of ester traces . This method is more effective than using trifluoroacetic acid in DCM, which often leaves residual tert-butyl groups .

Other Reactions

-

Reaction with Chiral Imines: this compound reacts with chiral imines under microwave irradiation to form lactams . The reaction proceeds via a tandem Michael addition/deprotection/aza-annulation sequence, involving thermolysis of the tert-butyl ester group .

4.1. ATRP of this compound with Phenylhydrazine (PH)

The impact of PH on the copper-catalyzed ATRP of TBA was studied. The following table summarizes the key findings:

| [PH] : [EBiB] | Maximum Monomer Conversion (%) | Mn,GPC | Dispersity (Đ) |

|---|---|---|---|

| 0 : 1 | 85 | 10600 | ≤ 1.11 |

| 1 : 1 | Decreased | Decreased | Higher |

| 3 : 1 | Further Decreased | Further Decreased | Further Higher |

The data indicates that increasing PH concentration decreases monomer conversion and Mn, while increasing dispersity .

4.2. De-tert-butylation of pTBA using HCl/HFIP

The deprotection of pTBA to pAA was achieved using HCl in HFIP. This method allows for rapid and quantitative removal of tert-butyl groups, leading to ester-free pAA, which is essential for applications where polymer properties are sensitive to residual hydrophobic groups .

Aplicaciones Científicas De Investigación

Polymer Production

Polymerization Techniques

tert-Butyl acrylate is primarily utilized in the production of polymers through various polymerization techniques including:

- Radical Polymerization : Commonly used for synthesizing acrylate-based polymers.

- Emulsion Polymerization : Effective for producing water-based coatings and adhesives.

- Suspension Polymerization : Employed for creating solid polymer beads.

These polymers exhibit desirable properties such as flexibility, adhesion, and durability, making them suitable for coatings, adhesives, and sealants .

Case Study: Spray Formulations

A patent describes the use of acrylate polymers based on this compound in spray formulations. These polymers are synthesized using radical polymerization methods and are particularly beneficial in cosmetic applications due to their stability and performance characteristics .

Coatings and Adhesives

Properties Conferred by this compound

Polymers derived from this compound offer several advantageous properties:

- Chemical Resistance : Ideal for industrial coatings that require durability against harsh chemicals.

- Hydrophobicity : Enhances water repellency in coatings, making them suitable for outdoor applications.

- Scratch Resistance : Improves the longevity of surfaces exposed to wear and tear.

These properties make this compound-based coatings popular in automotive, aerospace, and construction industries .

Drug Delivery Systems

Polymer-Based Drug Delivery

Recent research has highlighted the role of this compound in developing innovative drug delivery systems. For instance, thiolated polymers incorporating this compound have shown improved stability and controlled release characteristics for peptide drugs over extended periods .

Table 1: Comparison of Drug Delivery Systems

| Polymer Type | Release Rate | Stability | Application Area |

|---|---|---|---|

| Thiolated PCP | Slow | High | Buccal drug delivery |

| Conventional Polymers | Fast | Medium | Oral administration |

This table summarizes the performance differences between traditional polymers and those modified with this compound in drug delivery applications.

Photonic Crystals

Development of Photonic Crystals

Hydrophobic poly(this compound) photonic crystals have been developed for applications in optical devices. These materials feature a periodic structure that enhances light manipulation capabilities, leading to improved performance in liquid-crystal display devices by increasing photoluminescence intensity significantly .

Case Study: Photonic Crystal Applications

Research demonstrated that films made from hydrophobic poly(this compound) could enhance the photoluminescence of quantum dots by tenfold, showcasing its potential in energy-saving technologies .

Functional Materials

Postpolymerization Modifications

This compound serves as a building block for creating functional materials through postpolymerization modifications. For example, hydroxyl-functionalized polymers can be modified with isocyanates to introduce new functionalities such as photoresponsive properties or enhanced mechanical performance .

Table 2: Functional Properties Gained from Modifications

| Modification Type | Resulting Property | Potential Applications |

|---|---|---|

| Isocyanate Derivatives | Enhanced mechanical strength | Coatings, adhesives |

| Thiolation | Improved mucoadhesion | Drug delivery systems |

This table illustrates how modifications using this compound can yield materials with tailored properties suitable for specific applications.

Mecanismo De Acción

The mechanism by which tert-Butyl acrylate exerts its effects is primarily through its ability to undergo polymerization and form crosslinked networks. This results in materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other monomers, leading to the creation of a three-dimensional polymer network .

Comparación Con Compuestos Similares

Structural Differences

The tert-butyl group in tBA distinguishes it from other acrylates and methacrylates (Table 1):

- Ethyl acrylate (EA) : Linear ethyl (–CH₂CH₃) substituent.

- Methyl methacrylate (MMA) : Methyl (–CH₃) and methacrylate (ester with α-methyl group).

- tert-Butyl methacrylate (tBMA) : Combines tert-butyl and methacrylate groups.

The bulky tert-butyl group in tBA reduces chain entanglement, increasing chain mobility and hydrophobicity, whereas methacrylates (e.g., MMA, tBMA) exhibit higher Tg due to restricted rotation from the α-methyl group .

Physical and Chemical Properties

Key Properties (Table 1):

| Compound | Molecular Weight (g/mol) | Tg (°C) | Solubility in Water (g/L) | Boiling Point (°C) |

|---|---|---|---|---|

| tert-Butyl acrylate | 128.17 | ~−20* | 2 | 133 |

| Ethyl acrylate | 100.12 | −22 | 15 | 99 |

| Methyl methacrylate | 100.12 | 105 | 15 | 101 |

| tert-Butyl methacrylate | 142.20 | 107 | <1 | 160 |

*Estimated based on polymer studies .

- Hydrophobicity : tBA’s tert-butyl group reduces water solubility (2 g/L vs. 15 g/L for EA) , making it ideal for water-resistant coatings.

- Thermal Stability : tBA’s boiling point (133°C) is higher than EA (99°C) due to increased molecular weight and steric effects .

- Reactivity : tBA polymerizes via radical mechanisms but requires initiators (e.g., peroxides) under controlled conditions to avoid explosive self-polymerization .

Data Tables

Table 1: Comparative Properties of Acrylates and Methacrylates

| Property | This compound | Ethyl Acrylate | Methyl Methacrylate | tert-Butyl Methacrylate |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | C₅H₈O₂ | C₅H₈O₂ | C₈H₁₄O₂ |

| Tg (°C) | ~−20 | −22 | 105 | 107 |

| Water Solubility (g/L) | 2 | 15 | 15 | <1 |

| Key Applications | Coatings, adhesives | Textile emulsions | PMMA plastics | High-Tg coatings |

Actividad Biológica

tert-Butyl acrylate (TBA) is a synthetic organic compound widely used in the production of polymers and as a monomer in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health impacts, particularly in occupational settings and consumer products. This article reviews the biological activity of TBA, focusing on its toxicity, mutagenicity, and potential therapeutic applications based on recent studies.

- Chemical Formula : C₇H₁₂O₂

- Molecular Weight : 144.17 g/mol

- Structure : TBA is characterized by an acrylate functional group, which contributes to its reactivity and polymerization capabilities.

1. Acute and Chronic Toxicity

Research indicates that TBA exhibits low acute toxicity in mammals. In aquatic environments, it has shown varying toxicity levels:

- Fish : LC50 (96 h) = 2.37 mg/l (Leuciscus idus)

- Aquatic Invertebrates : EC50 (48 h) = 8.74 mg/l (Daphnia magna)

- Aquatic Plants : EC50 (72 h) = 14.6 mg/l (Desmodesmus subspicatus) .

In laboratory studies, TBA was not found to be mutagenic in bacterial or mammalian cell cultures, nor did it exhibit carcinogenic effects in long-term animal studies . However, skin sensitization potential has been noted, indicating that dermal exposure could lead to allergic reactions in sensitive individuals.

2. Reproductive and Developmental Toxicity

TBA's reproductive toxicity assessment suggests that it is not anticipated to pose significant risks when introduced at low concentrations in biological treatment plants . However, further research is needed to fully understand its effects during gestation and lactation.

Biological Activity in Drug Delivery Systems

Recent studies have explored the use of TBA derivatives in drug delivery systems due to their favorable properties:

- Polymer-Based Delivery Systems : TBA can be polymerized to create nanoparticles for drug delivery, enhancing the stability and bioavailability of therapeutic agents . For instance, poly(this compound) nanoparticles have been investigated for their ability to encapsulate drugs and improve their release profiles.

Case Study 1: Skin Sensitization Potential

A study utilizing the Local Lymph Node Assay (LLNA) indicated that TBA could induce skin sensitization in mice. This finding emphasizes the need for caution when handling TBA in industrial settings where skin exposure may occur.

Case Study 2: Antimicrobial Applications

Research has demonstrated that TBA-derived nanoparticles can exhibit antimicrobial properties against resistant bacterial strains. These findings suggest potential applications in medical devices or coatings where infection prevention is critical .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing tert-butyl acrylate, and how do reaction conditions influence purity?

this compound is typically synthesized via esterification of acrylic acid with tert-butanol, often catalyzed by sulfuric acid or ion-exchange resins. Key factors affecting purity include reaction temperature (optimal range: 60–80°C), molar ratio of reactants (excess tert-butanol to drive esterification), and use of inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization . Post-synthesis purification via vacuum distillation is critical to achieve >99% purity, as impurities can interfere with downstream polymerization reactions .

Q. How should researchers characterize this compound’s physicochemical properties for experimental reproducibility?

Essential characterization includes:

- Purity analysis : Gas chromatography (GC) or HPLC to verify ≥99% purity, particularly for polymerization studies .

- Thermal stability : Differential scanning calorimetry (DSC) to assess degradation temperatures (e.g., boiling point: 133°C at 760 mmHg) .

- Solubility : Test in common solvents (e.g., 2 g/L in water at 20°C) to design reaction media .

- Structural confirmation : FT-IR for ester carbonyl peaks (~1720 cm⁻¹) and NMR for tert-butyl proton signals (δ 1.4 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 31.6°C) .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact, which can cause irritation .

- Storage : Stabilize with MEHQ (50–100 ppm) to prevent hazardous polymerization and store in amber glass under inert gas .

- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and avoid dry sweeping .

Advanced Research Questions

Q. How can this compound be integrated into block copolymers, and what analytical methods resolve structural ambiguities?

this compound is polymerized via controlled radical polymerization (e.g., ATRP) to form blocks with tunable molecular weights (e.g., Mn = 20,000–143,000 g/mol). Post-polymerization, tert-butyl groups are hydrolyzed to acrylic acid for pH-responsive applications. Key techniques:

- GPC/SEC : To confirm molecular weight distribution (Đ < 1.2) .

- SAXS : To analyze microphase separation in copolymers (e.g., TBA-b-BR systems) .

- TGA : To assess thermal stability shifts after hydrolysis .

Q. What experimental designs address contradictions in this compound’s reactivity during photopolymerization?

Discrepancies in polymerization rates under UV light often stem from inhibitor concentration (MEHQ) and oxygen inhibition. Mitigation strategies:

- Inert atmosphere : Use nitrogen purging to reduce oxygen interference .

- Photoinitiator selection : Optimize concentrations of Irgacure 651 or DMPA for faster curing .

- Real-time FT-IR : Monitor double-bond conversion to adjust light intensity/reactant ratios .

Q. How do this compound-based nanocomposites perform in energy storage applications, and what metrics validate their efficacy?

In lithium-ion battery research, this compound elastomers (e.g., composite with Li0.5In) improve solid electrolyte interfacial stability. Key metrics:

- Ionic conductivity : Electrochemical impedance spectroscopy (EIS) to measure ≥10⁻⁴ S/cm at 25°C .

- Mechanical robustness : Dynamic mechanical analysis (DMA) for elastic modulus (>1 MPa) .

- Cycle life : Galvanostatic cycling to assess capacity retention (>80% after 200 cycles) .

Q. Methodological Guidance for Data Analysis

Q. How should researchers resolve discrepancies in toxicity data for this compound?

Conflicting toxicity reports (e.g., LD50 variations) require:

- Source evaluation : Prioritize studies adhering to OECD guidelines or EPA IRIS assessments .

- Dose-response modeling : Use benchmark dose (BMD) software to compare acute vs. chronic exposure thresholds .

- In vitro corroboration : Pair rodent data with human cell line assays (e.g., HepG2 for hepatotoxicity) .

Q. What statistical approaches are optimal for analyzing this compound’s environmental degradation kinetics?

- Pseudo-first-order modeling : Fit hydrolysis rate constants (k) using nonlinear regression .

- ANOVA : Compare degradation rates across pH levels (e.g., t1/2 = 24 hrs at pH 9 vs. 72 hrs at pH 5) .

- QSAR : Predict biodegradation pathways via computational tools like EPI Suite .

Propiedades

IUPAC Name |

tert-butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXSCDLOGDJUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-27-3 | |

| Record name | Poly(tert-butyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8029652 | |

| Record name | tert-Butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [HSDB] Clear colorless liquid; Stabilized with 10-20 ppm of methyl ether of hydroquinone to prevent spontaneous polymerization; [OECD SIDS] | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

120 °C | |

| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

66 °F OC | |

| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.879 AT 25 °C | |

| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

1663-39-4 | |

| Record name | tert-Butyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M2CD1O3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.